molecular formula C24H25N5O2S B11015810 N-{(2S)-3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{(2S)-3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11015810
M. Wt: 447.6 g/mol
InChI Key: QXRIMOQDJPEFPI-KKSFZXQISA-N
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Description

N-{(2S)-3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a pyrrole ring, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2S)-3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the pyrrole ring, and the coupling of the pyridine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{(2S)-3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-{(2S)-3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{(2S)-3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C24H25N5O2S

Molecular Weight

447.6 g/mol

IUPAC Name

N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C24H25N5O2S/c1-3-16(2)21(23(31)26-15-18-8-4-5-11-25-18)28-22(30)17-9-10-19-20(14-17)32-24(27-19)29-12-6-7-13-29/h4-14,16,21H,3,15H2,1-2H3,(H,26,31)(H,28,30)/t16-,21-/m0/s1

InChI Key

QXRIMOQDJPEFPI-KKSFZXQISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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